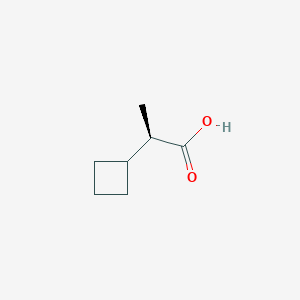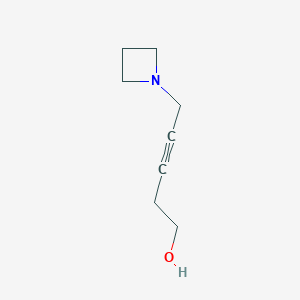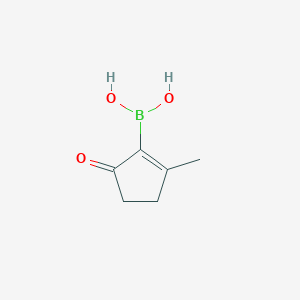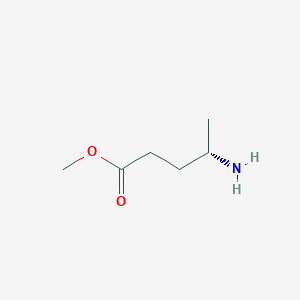
methyl (4S)-4-aminopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4S)-4-aminopentanoate is an organic compound that belongs to the class of amino acid esters It is a derivative of 4-aminopentanoic acid, where the carboxyl group is esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4S)-4-aminopentanoate typically involves the esterification of 4-aminopentanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 4-aminopentanoic acid and methanol into the reactor, with the acid catalyst being added in a controlled manner.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino esters.
科学的研究の応用
Methyl (4S)-4-aminopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of amino acid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of more complex molecules.
作用機序
The mechanism of action of methyl (4S)-4-aminopentanoate involves its interaction with biological molecules. The ester group can be hydrolyzed by esterases to release 4-aminopentanoic acid, which can then participate in various metabolic pathways. The amino group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity.
類似化合物との比較
Methyl (4R)-4-aminopentanoate: The enantiomer of methyl (4S)-4-aminopentanoate, differing in the spatial arrangement of the amino group.
Ethyl (4S)-4-aminopentanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (4S)-4-aminobutanoate: A shorter chain analog with one less carbon in the backbone.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its interaction with biological molecules and its overall reactivity. The presence of both an amino group and an ester group allows for diverse chemical transformations and applications in various fields.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
methyl (4S)-4-aminopentanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
InChIキー |
NHMQROWVIOFGNH-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](CCC(=O)OC)N |
正規SMILES |
CC(CCC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


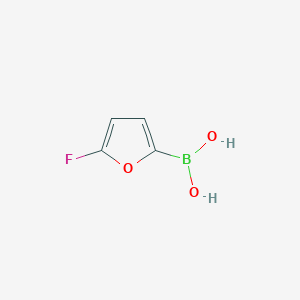
![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)
